4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Overview
Description
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a fused benzene and oxazepine ring system, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be achieved through several methods. One efficient approach involves the reaction of 2-aminobenzyl alcohol with phosgene or its derivatives under controlled conditions. Another method includes the cyclization of N-(2-hydroxybenzyl)aniline derivatives using suitable dehydrating agents . Industrial production methods often employ solvent-controlled divergent synthesis, where the choice of solvent can significantly influence the yield and selectivity of the desired product .
Chemical Reactions Analysis
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazepinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted oxazepinones and their derivatives .
Scientific Research Applications
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound also interacts with various signaling pathways, modulating cellular responses and influencing biological processes .
Comparison with Similar Compounds
4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be compared with other similar compounds such as:
Dibenzo[b,f][1,4]oxazepine: Known for its use in antipsychotic medications.
Benzoxazepinones: These compounds exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Dihydrobenzoxazepines: Similar in structure but differ in their chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific ring structure and the versatility it offers in synthetic chemistry and medicinal applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVTOYVIYOIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C2O1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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